

A Technical Guide to the Biological Activity of 20S Proteasome-IN-4

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Compound of Interest

Compound Name: 20S Proteasome-IN-4

Cat. No.: B12395188

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Disclaimer: Publicly available information on a specific molecule designated "**20S Proteasome-IN-4**" is not available at the time of this writing. This guide, therefore, presents a representative profile of a hypothetical selective inhibitor of the 20S proteasome, which we will refer to as **20S Proteasome-IN-4**. The data and experimental protocols are based on established methodologies and typical results for well-characterized proteasome inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells.[1][2] It is a 700-kDa cylindrical complex composed of four stacked heptameric rings ($\alpha_7\beta_7\beta_7\alpha_7$).[2][3] The inner two β -rings house the proteolytic active sites, which are classified into three types: chymotrypsin-like (β_5 subunit), trypsin-like (β_2 subunit), and caspase-like (β_1 subunit).[2] While often part of the larger 26S proteasome that degrades ubiquitinated proteins, the 20S proteasome can also function independently to degrade unstructured or oxidized proteins in an ATP- and ubiquitin-independent manner.[4][5]

Given its central role in cellular homeostasis, the proteasome is a validated target for therapeutic intervention, particularly in oncology.[3] **20S Proteasome-IN-4** is a novel, potent, and selective small molecule inhibitor of the 20S proteasome, designed to target its proteolytic activities. This document provides an in-depth overview of its biological activity, mechanism of action, and methods for its characterization.

Quantitative Biological Data

The inhibitory activity of **20S Proteasome-IN-4** has been characterized against the three distinct proteolytic activities of the human 20S proteasome. Furthermore, its effect on cell viability has been assessed across a panel of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of 20S Proteasome-IN-4

Proteolytic Activity	Substrate	IC50 (nM)
Chymotrypsin-like (β 5)	Suc-LLVY-AMC	15
Caspase-like (β 1)	Z-LLE-AMC	850
Trypsin-like (β 2)	Boc-LRR-AMC	>10,000

Data are representative of typical findings for a selective proteasome inhibitor.

Table 2: Cellular Activity of 20S Proteasome-IN-4

Cell Line	Cancer Type	EC50 (nM) for Cell Viability
HCT116	Colorectal Carcinoma	75
HeLa	Cervical Cancer	120
Jurkat	T-cell Leukemia	50
PC-3	Prostate Cancer	250

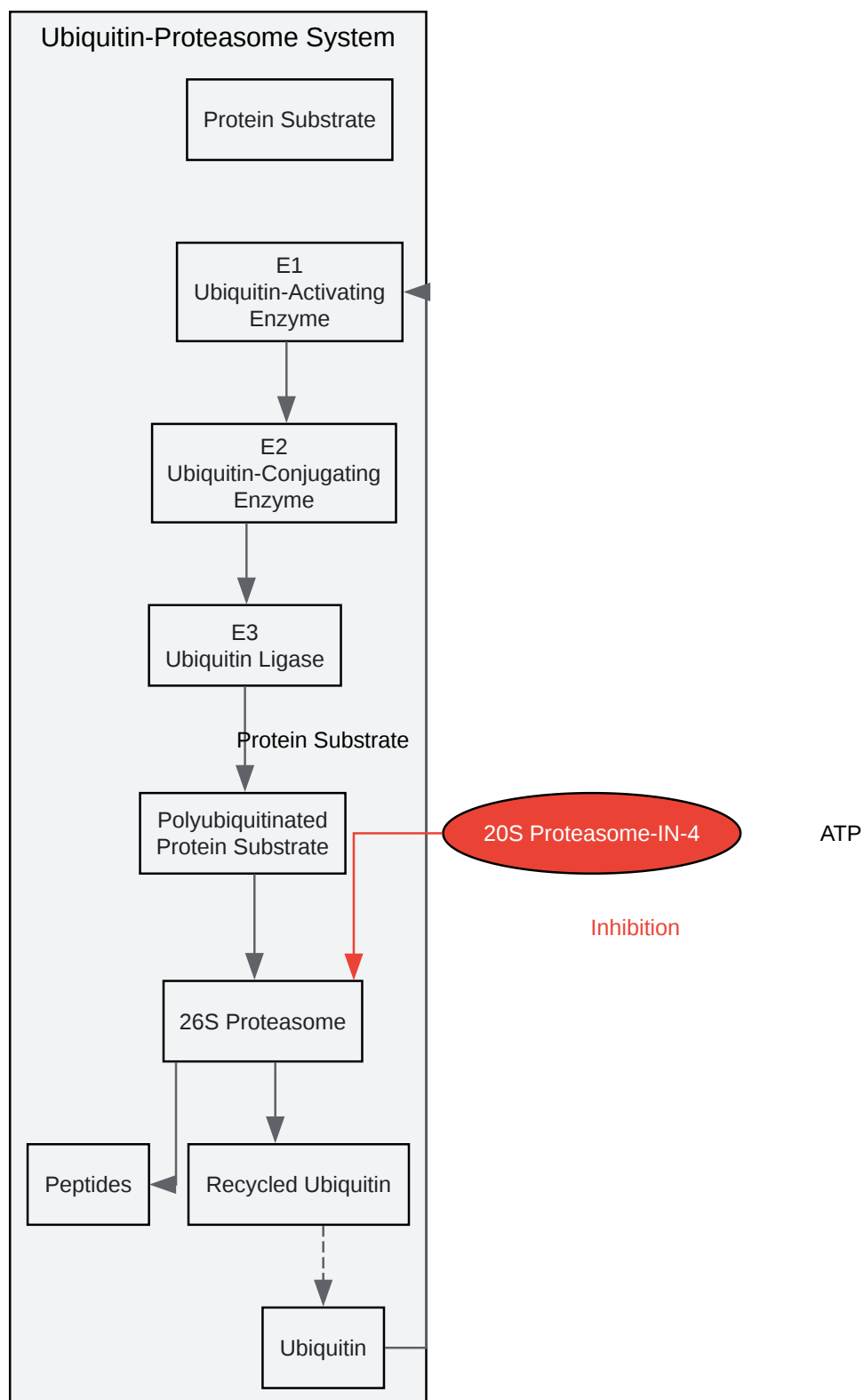
Data are representative and illustrate differential sensitivity to proteasome inhibition.

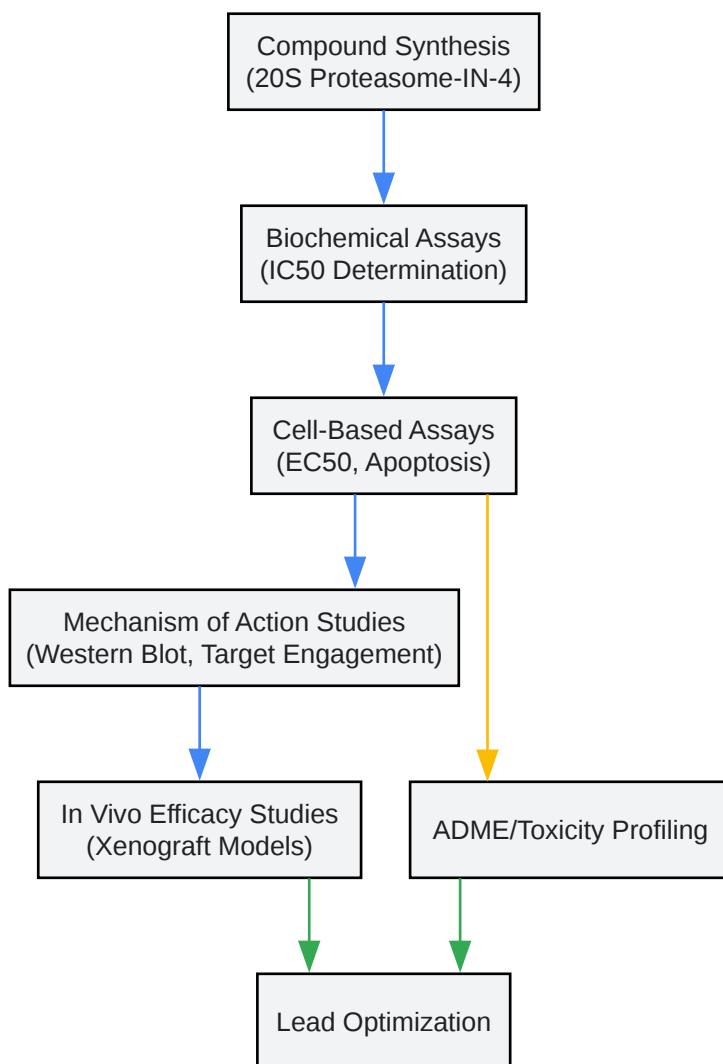
Mechanism of Action

20S Proteasome-IN-4 exerts its biological effects by directly binding to and inhibiting the proteolytic subunits of the 20S proteasome. Its primary mechanism involves the potent and selective inhibition of the chymotrypsin-like activity of the β 5 subunit, which is often the rate-limiting step in protein degradation. Inhibition of the proteasome leads to the accumulation of

polyubiquitinated proteins, which disrupts cellular processes such as cell cycle progression, DNA repair, and apoptosis, ultimately leading to cell death in cancer cells.

Signaling Pathway Diagram





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